molecular formula C16H19N3O2S B2510737 {4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine CAS No. 878433-00-2

{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine

Cat. No.: B2510737
CAS No.: 878433-00-2
M. Wt: 317.41
InChI Key: TYAINMIHJGKNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(2-Pyridin-3-ylpiperidin-1-yl)sulfonyl]phenyl}amine, commonly known as PPSA, is a small molecule compound. It belongs to the class of organic compounds known as pyridinylpiperazines . These are compounds containing a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .


Molecular Structure Analysis

The molecular weight of this compound is 317.41 . Its IUPAC name is 4-{[2-(3-pyridinyl)-1-piperidinyl]sulfonyl}aniline . The InChI code is 1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2 .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Redox-Activated Amines in Bond Formation

Redox-activated primary amine derivatives, related to the structure of interest, have been used in metal-free photoredox catalysis for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This approach offers broad substrate scope, high chemoselectivity, and mild conditions, showcasing potential in synthesizing complex molecular scaffolds and (E)-alkenes from vinyl phenyl sulfones, highlighting the versatility of pyridine-containing compounds in synthetic chemistry (Ociepa, Turkowska, & Gryko, 2018).

Pharmaceutical Solvates and Crystal Structure

Sulfonamides, closely related to the target compound, exhibit a wide range of pharmacological activities. Studies have shown that sulfamethazine, a sulfonamide, forms solvates with pyridine, affecting its physicochemical properties and stability. This research underscores the importance of solvates in drug development, revealing how pyridine interactions contribute to the physicochemical characteristics of pharmaceuticals (Patel & Purohit, 2017).

Magnetically Separable Catalysts

Compounds incorporating pyridin-3-yl groups have been utilized in the development of magnetically separable graphene oxide anchored sulfonic acid catalysts. These catalysts demonstrate high efficiency and reusability in the synthesis of complex organic compounds, indicating the role of pyridine derivatives in enhancing catalytic performance and environmental sustainability (Zhang et al., 2016).

Intramolecular Charge-Transfer Enhancement

Pyridine and its derivatives have been integrated into push-pull systems for intramolecular charge-transfer enhancement. Such systems, when incorporated into materials with restricted geometry, exhibit significant organization and protonation changes, impacting optical properties. This application illustrates the potential of pyridine-containing compounds in developing advanced optical materials with tailored properties (Melánová et al., 2014).

Anticancer Agents

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural similarities with the compound of interest, has explored their potential as anticancer agents. This study exemplifies the ongoing efforts to leverage the unique properties of pyridine derivatives in designing compounds with significant biological activity, including targeting cancer cells (Redda & Gangapuram, 2007).

Properties

IUPAC Name

4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAINMIHJGKNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 1.81 ml portion of methanesulfonic acid was added to a methanol solution (10 ml) of 1.0 g N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide and stirred overnight at room temperature. The reaction liquid was poured into ice water and neutralized with sodium bicarbonate, and then layer separation operation was carried out by adding ethyl acetate. The organic layer was washed with saturated sodium chloride aqueous solution, dried with anhydrous sodium sulfate and then concentrated under a reduced pressure to obtain 695 mg of 4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}aniline as pale yellow crystals.
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